Hydrogen Bond Donor Count: 2 (Amino-Substituted) vs. 1 (Unsubstituted and 4-Chloro Analogs)
The target compound 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol contains a 4-amino substituent that provides two hydrogen bond donor (HBD) sites (one from the hydroxyl group and one from the primary amine), compared to only one HBD in the closely related unsubstituted 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol and 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol [1][2][3]. Hydrogen bond acceptor (HBA) count is also elevated to 4, versus 3 for both comparator compounds. Increased HBD count directly impacts aqueous solubility, membrane permeability, and target protein engagement, making the amino derivative distinguishable in any assay where hydrogen bonding is a determinant of activity.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4 |
| Comparator Or Baseline | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: HBD = 1, HBA = 3. 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: HBD = 1, HBA = 3. |
| Quantified Difference | HBD: +1 (100% increase). HBA: +1 (33% increase). |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). |
Why This Matters
An additional hydrogen bond donor can significantly alter selectivity and potency profiles in enzyme inhibition or receptor binding, making the amino analog functionally non-interchangeable with its 4-H or 4-Cl counterparts.
- [1] PubChem. 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol. CID 43811468. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. CID 51669163. Computed Properties. National Center for Biotechnology Information. View Source
- [3] PubChem. 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. CID 558062. Computed Properties. National Center for Biotechnology Information. View Source
